molecular formula C16H14ClN3O3S2 B2501782 N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 899976-50-2

N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2501782
CAS No.: 899976-50-2
M. Wt: 395.88
InChI Key: AHUPQAAXMNAPET-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Biological Activity

  • Synthetic Organic Chemistry Applications : Studies have shown that compounds with aromatic rings and specific functional groups like thiadiazines have significant potential in synthetic organic chemistry. These compounds are used in the development of new synthetic methodologies, offering pathways to various heterocyclic compounds that possess biological activity. For instance, the development of chemoselective N-acylation reagents highlights the importance of structural features for chemical reactivity and selectivity in synthesis processes Kondo & Murakami, 2002.

Environmental Impact and Degradation

  • Degradation Pathways and Environmental Persistence : Compounds with specific chlorophenyl groups have been studied for their environmental impact, particularly their degradation pathways in water treatment processes. The advanced oxidation processes (AOPs) have been utilized to degrade similar compounds, shedding light on the kinetics, mechanisms, and by-products formed during the process. This research is crucial for understanding the environmental fate of complex organic compounds and their potential toxicity Qutob et al., 2022.

Pharmacological Applications

  • Anticancer and Antituberculosis Potential : The structure-activity relationship (SAR) of compounds containing chlorophenyl and thiadiazine units has been explored for potential pharmacological applications. For example, the study of organotin(IV) complexes with anticancer and antituberculosis activities emphasizes the role of these structural motifs in medicinal chemistry. These studies contribute to the development of drugs with specific therapeutic targets, demonstrating the importance of structural features like chlorophenyl and thiadiazine for biological activity Iqbal et al., 2015.

Toxicological Considerations

  • Toxic Effects and Safety Evaluations : Understanding the toxicological profile of chemical compounds is essential for their safe application in various fields. Studies on chlorophenols, for instance, provide insight into the potential toxic effects and mechanisms of action in biological systems. These studies inform the safety evaluations of new compounds, guiding their development for therapeutic or industrial uses Ge et al., 2017.

Future Directions

Future research on this compound could involve studying its potential biological activities, given the known activities of other benzothiadiazines . Additionally, research could be done to optimize its synthesis and explore its reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-2-7-14-13(8-10)19-16(20-25(14,22)23)24-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUPQAAXMNAPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.